

Introduction: A Versatile Building Block in Modern Chemistry

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Compound of Interest

Compound Name: 4-(Acetylamino)-2-nitrobenzoic acid

Cat. No.: B1266116

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4-(Acetylamino)-2-nitrobenzoic acid, identified by the CAS Number 21573-29-5, is a highly functionalized aromatic carboxylic acid.^{[1][2]} Its structure is characterized by a benzoic acid core substituted with a nitro group at the 2-position and an acetylamino group at the 4-position. This specific arrangement of electron-withdrawing (nitro) and electron-donating (acetylamino) groups, combined with the reactive carboxylic acid moiety, makes it a valuable and versatile intermediate in organic synthesis.

This guide provides an in-depth exploration of **4-(Acetylamino)-2-nitrobenzoic acid**, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, synthesis methodologies, analytical characterization, and key applications, with a focus on the causality behind experimental choices and protocols.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key identifiers and properties of **4-(Acetylamino)-2-nitrobenzoic acid** are summarized below.

Property	Data	Reference
CAS Number	21573-29-5	[1] [2]
IUPAC Name	4-acetamido-2-nitrobenzoic acid	[2]
Molecular Formula	C ₉ H ₈ N ₂ O ₅	[1] [2]
Molecular Weight	224.17 g/mol	[2]
Appearance	Beige to yellow crystalline powder	[3]
Melting Point	220-224 °C	[3] [4]
SMILES	CC(=O)NC1=CC(=C(C=C1)C(=O)O)[O-]	[2]
InChIKey	DQKOLPCSCICJNQJ-UHFFFAOYSA-N	[2]

Synthesis Methodologies: A Strategic Approach

The synthesis of **4-(Acetylamino)-2-nitrobenzoic acid** requires careful control of regioselectivity due to the directing effects of the substituents on the aromatic ring. While several general strategies exist for related compounds, a common and effective approach involves the selective nitration of a pre-functionalized precursor.

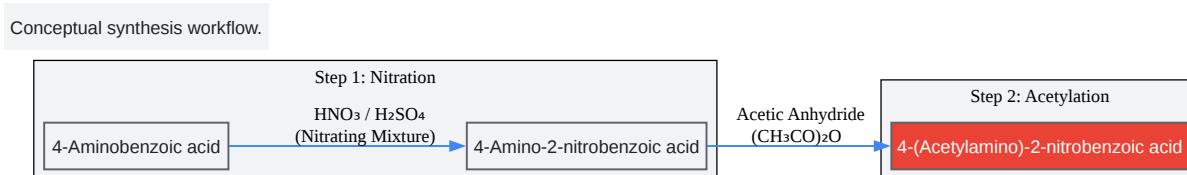
Core Synthesis Strategy: Nitration of 4-Acetamidobenzoic Acid

The most direct route involves the nitration of 4-Acetamidobenzoic acid. The acetamido group is an ortho-, para- director. Since the para position is blocked, it directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the ortho positions (3 and 5). However, to achieve substitution at the 2-position, a different strategy is often employed, such as starting with a molecule that favors this substitution pattern.

A plausible synthesis pathway begins with a precursor where the substitution pattern is already established or can be directed. One such general method involves the nitration of acetanilide

followed by subsequent modifications.[\[1\]](#)

Below is a conceptual workflow illustrating the key transformations that could be employed.



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Caption: Conceptual workflow for the synthesis of **4-(Acetylamino)-2-nitrobenzoic acid**.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method. Researchers should always first consult primary literature and perform a thorough risk assessment.

Objective: To synthesize **4-(Acetylamino)-2-nitrobenzoic acid**.

Materials:

- 4-Amino-2-nitrobenzoic acid
- Acetic anhydride
- Pyridine (as catalyst, optional)
- Glacial acetic acid (as solvent)
- Hydrochloric acid (for workup)
- Deionized water

- Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus

Procedure:

- Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Amino-2-nitrobenzoic acid in a minimal amount of glacial acetic acid with gentle warming.
- Acetylation: Slowly add a slight molar excess of acetic anhydride to the solution. A few drops of pyridine can be added to catalyze the reaction.
- Reaction: Heat the mixture to a gentle reflux (approximately 100-110 °C) and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.
- Precipitation: The product, **4-(Acetylamino)-2-nitrobenzoic acid**, should precipitate as a solid. If precipitation is slow, add dilute hydrochloric acid dropwise.
- Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual acid and unreacted reagents.
- Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
- Characterization: Confirm the identity and purity of the final product using melting point analysis, IR, and NMR spectroscopy.

Applications in Research and Development

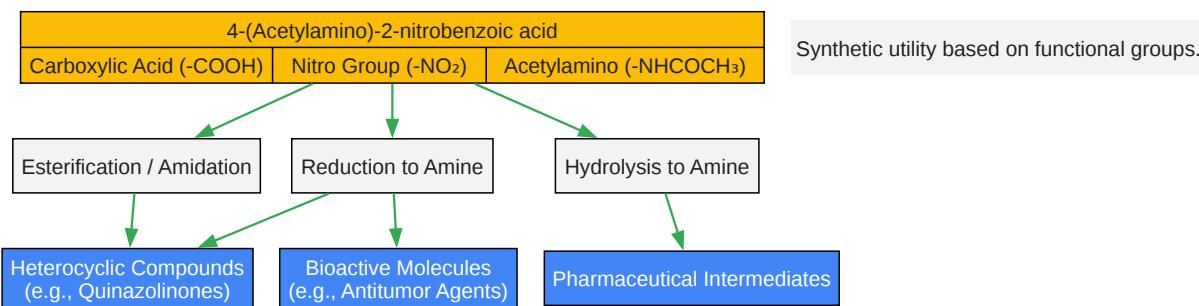
The unique arrangement of functional groups in **4-(Acetylamino)-2-nitrobenzoic acid** makes it a valuable precursor in several areas, particularly in the synthesis of pharmaceuticals and heterocyclic compounds.[\[1\]](#)

- Pharmaceutical Synthesis: It serves as a key building block for creating more complex molecules with potential therapeutic properties. The nitro group can be selectively reduced to an amine, which can then undergo a wide range of reactions (e.g., amide bond formation,

cyclization). This has been explored in the synthesis of quinazolinone derivatives, which have shown potential anti-inflammatory properties.[1]

- **Heterocyclic Chemistry:** The compound is a precursor for synthesizing various heterocyclic structures. For instance, it has been used in the synthesis of pyrazole derivatives that exhibit promising antitumor activity.[1]
- **Medicinal Chemistry Research:** The molecule itself and its simple derivatives have been investigated for biological activity, including potential antibacterial properties.[1]

The relationship between the compound's structure and its synthetic utility is illustrated below.



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Caption: Synthetic utility of **4-(Acetylamino)-2-nitrobenzoic acid** based on its functional groups.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The following information is a summary and should be supplemented with a careful review of the full Safety Data Sheet (SDS).

Hazard Identification

Based on data for structurally related nitrobenzoic acids, this compound should be handled as potentially hazardous.

- Acute Effects: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[5]
- Chronic Effects: Suspected of causing genetic defects, cancer, or reproductive harm.

Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.[6]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
 - Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[6]
 - Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[7]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
- In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
- If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage

- Store in a cool, dry, and well-ventilated place.[5]
- Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

4-(Acetylamino)-2-nitrobenzoic acid is more than just a chemical compound; it is a versatile tool for synthetic chemists. Its carefully balanced electronic and functional properties provide a reliable platform for constructing complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the development of novel pharmaceuticals, dyes, and other high-value chemical entities.

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